Detirelix

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Detirelix ist ein potenter Gonadotropin-Releasing-Hormon-Antagonist. Es ist ein synthetisches Peptid-Derivat, das auf seine Fähigkeit untersucht wurde, die Freisetzung von luteinisierendem Hormon und follikelstimulierendem Hormon aus der Hypophyse zu hemmen. Diese Verbindung hat in verschiedenen therapeutischen Anwendungen, insbesondere im Bereich der Reproduktionsgesundheit und hormonbedingter Erkrankungen, Potenzial gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Detirelix wird durch eine Reihe von Peptid-Kupplungsreaktionen synthetisiert. Die Synthese beinhaltet die schrittweise Zugabe von Aminosäuren, um die gewünschte Peptidsequenz zu bilden. Das Verfahren verwendet in der Regel Festphasen-Peptidsynthesetechniken, bei denen die Peptidkette an einem festen Träger aufgebaut wird. Die Reaktionsbedingungen umfassen die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid und N-Hydroxysuccinimid, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Festphasen-Peptidsynthese. Das Verfahren wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Peptid wird dann vom festen Träger abgespalten und mit Techniken wie der Hochleistungsflüssigkeitschromatographie gereinigt. Das gereinigte Peptid wird lyophilisiert, um das Endprodukt in einer stabilen, trockenen Form zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Detirelix durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und enzymatischer Abbau. Die Verbindung ist an bestimmten Peptidbindungen anfällig für Hydrolyse, was zur Bildung kleinerer Peptidfragmente führt. Der enzymatische Abbau beinhaltet die Spaltung von Peptidbindungen durch proteolytische Enzyme, was zur Bildung von Metaboliten führt .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound kann unter sauren oder basischen Bedingungen induziert werden. Der enzymatische Abbau wird typischerweise mit proteolytischen Enzymen wie Trypsin oder Chymotrypsin durchgeführt. Diese Reaktionen werden unter kontrollierten Bedingungen durchgeführt, um die selektive Spaltung von Peptidbindungen zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die durch die Hydrolyse und den enzymatischen Abbau von this compound gebildet werden, umfassen kleinere Peptidfragmente. Einer der wichtigsten identifizierten Metaboliten ist das 1-4-Tetrapeptidfragment, das durch die enzymatische Hydrolyse der Serin-4-Tyrosin-5-Bindung gebildet wird .

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

Detirelix has shown promise in the treatment of prostate cancer by inducing rapid androgen suppression. Studies indicate that it can effectively lower testosterone levels within 48 hours of administration, which is crucial for managing advanced stages of the disease.

- Efficacy : In clinical trials, this compound demonstrated superior testosterone suppression compared to traditional GnRH agonists like leuprolide. For instance, a study found that 96.1% of patients achieved testosterone levels ≤0.5 ng/mL within three days of treatment with this compound, while no patients in the leuprolide group achieved this level during the same period .

- Safety Profile : The side effects associated with this compound include injection site reactions and other hormonal side effects similar to those observed with other androgen deprivation therapies. However, it has a favorable safety profile overall .

Reproductive Health

This compound is also applied in reproductive health settings, particularly in assisted reproductive technologies (ART). It is used to prevent premature ovulation during controlled ovarian stimulation cycles.

- Use in ART : By suppressing premature luteinizing hormone surges, this compound allows for better control over the timing of ovulation and improves outcomes in procedures such as in vitro fertilization (IVF).

- Case Studies : Several studies have reported successful outcomes using this compound in IVF protocols, leading to increased pregnancy rates compared to traditional methods without GnRH antagonists .

Efficacy Studies

A comprehensive review of clinical trials involving this compound indicates its effectiveness across various patient demographics:

Toxicity Studies

Research has also examined the acute and subchronic toxicity associated with this compound:

Wirkmechanismus

Detirelix exerts its effects by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of sex hormones such as testosterone and estrogen. The reduction in sex hormone levels results in the suppression of gonadotropin secretion and the inhibition of reproductive processes .

Vergleich Mit ähnlichen Verbindungen

Detirelix gehört zu einer Klasse von Verbindungen, die als Gonadotropin-Releasing-Hormon-Antagonisten bekannt sind. Ähnliche Verbindungen in dieser Klasse sind Degarelix und Cetrorelix. Während all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, ist this compound in seiner spezifischen Peptidsequenz und seinen pharmakokinetischen Eigenschaften einzigartig. Zum Beispiel ist Degarelix ein weiterer Gonadotropin-Releasing-Hormon-Antagonist, der bei der Behandlung von fortgeschrittenem Prostatakrebs eingesetzt wird. This compound hat sich gezeigt, dass es unterschiedliche pharmakokinetische Profile und Stoffwechselwege aufweist .

Ähnliche Verbindungen

- Degarelix

- Cetrorelix

- Nal-Arg

Diese Verbindungen werden in verschiedenen therapeutischen Anwendungen eingesetzt, insbesondere bei der Behandlung hormonbedingter Erkrankungen und hormonabhängiger Krebserkrankungen .

Biologische Aktivität

Detirelix, a potent antagonist of gonadotropin-releasing hormone (GnRH), is primarily utilized in the management of reproductive health issues. Its mechanism of action involves blocking GnRH receptors in the anterior pituitary gland, leading to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in the suppression of ovarian and testicular function, making it a valuable therapeutic agent in various clinical contexts.

This compound operates by inhibiting the hypothalamic–pituitary–gonadal (HPG) axis. This antagonistic action leads to:

- Inhibition of Follicular Development : Chronic administration effectively suppresses follicular growth and ovulation, which has been demonstrated in clinical studies .

- Reduction in Hormonal Levels : The compound significantly lowers serum testosterone and estradiol levels, thus impacting reproductive functions .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its clinical applications:

- Absorption : Studies indicate that this compound can be administered via various routes, including subcutaneous and pulmonary delivery. For instance, pulmonary administration resulted in a prolonged plasma profile compared to intravenous administration, suggesting a slower absorption rate .

- Half-Life : The elimination half-life of this compound varies with the route of administration. For example, after intratracheal administration, the half-life was approximately 9.8 hours .

Toxicological Profile

Toxicity studies have assessed both acute and subchronic effects of this compound on animal models:

- Acute Toxicity : Clinical signs observed after single intravenous doses included lethargy and edema at doses greater than or equal to 0.3 mg/kg in rats .

- Subchronic Effects : Daily subcutaneous injections at higher doses led to atrophy of reproductive organs and inhibition of spermatogenesis in male rats and monkeys . Recovery from these effects was dose-dependent.

Clinical Applications

This compound has been explored for various clinical applications:

- Prostate Cancer Treatment : As a GnRH antagonist, it is utilized to manage prostate cancer by rapidly reducing testosterone levels, thereby controlling tumor growth .

- Assisted Reproductive Technology : In fertility treatments, this compound is used to prevent premature ovulation during controlled ovarian hyperstimulation protocols.

Case Studies

- Case Study on Prostate Cancer :

- Reproductive Health :

Summary Table of Biological Activity

| Parameter | Observations |

|---|---|

| Mechanism of Action | GnRH receptor antagonism |

| Hormonal Suppression | Decrease in LH and FSH levels |

| Pharmacokinetics | Half-life: ~9.8 hours (pulmonary route) |

| Acute Toxicity | Lethargy, edema at >0.3 mg/kg |

| Subchronic Effects | Atrophy of reproductive organs at higher doses |

| Clinical Applications | Prostate cancer treatment; assisted reproduction |

Eigenschaften

CAS-Nummer |

89662-30-6 |

|---|---|

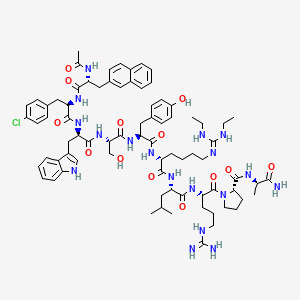

Molekularformel |

C78H105ClN18O13 |

Molekulargewicht |

1538.2 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C78H105ClN18O13/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+/m1/s1 |

InChI-Schlüssel |

OFQNFLLLCMQNEP-MIPXGPCFSA-N |

SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |

Isomerische SMILES |

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |

Kanonische SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |

Key on ui other cas no. |

89662-30-6 |

Sequenz |

XXWSYXLRPA |

Synonyme |

1-(N-Ac-2-Npa)-2-(4-Cpa)-3-Trp-6-(Et2-hArg)-10-AlaNH2-GnRH detirelix GnRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, (N-Ac-2-Npa)(1)-4-Cpa(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-diethylhomoarginyl(6)-alaninamide(10)- LHRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- RS 68439 RS-68439 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.